N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine

Anti-proliferative Endothelial cells HMEC-1 HeLa cervical cancer

This compound is a structurally validated SHP2 inhibitor probe featuring the critical N,N-dimethyl-aminopyrazine/thiophene-2-carbonyl pharmacophore combination. Procurement of this exact regioisomer is essential—the thiophene-3-carbonyl analog displays divergent biological profiles (HMEC-1 IC₅₀ = 9.6 µM; HeLa IC₅₀ = 41 µM). Structurally proximal analogs map to ATR kinase and autotaxin inhibition, making this compound ideal for selectivity panel screening. Request a Certificate of Analysis confirming ≥95% purity via HPLC, with identity authenticated by ¹H NMR and HRMS. For matched molecular pair analysis, source alongside the thiophene-3-carbonyl analog from the same supplier.

Molecular Formula C16H20N4O2S
Molecular Weight 332.42
CAS No. 2034502-51-5
Cat. No. B2497047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine
CAS2034502-51-5
Molecular FormulaC16H20N4O2S
Molecular Weight332.42
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CS3
InChIInChI=1S/C16H20N4O2S/c1-19(2)14-15(18-8-7-17-14)22-12-5-3-9-20(11-12)16(21)13-6-4-10-23-13/h4,6-8,10,12H,3,5,9,11H2,1-2H3
InChIKeyNSXJVHUQXRTERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine (CAS 2034502-51-5): Procurement Identity and Structural Classification


N,N-Dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine (CAS 2034502-51-5) is a synthetic heterocyclic small molecule characterized by a pyrazin-2-amine core linked via an ether bridge to an N-(thiophene-2-carbonyl)piperidine moiety [1]. The compound has a molecular weight of 332.42 g·mol⁻¹ and the molecular formula C₁₆H₂₀N₄O₂S [2]. This scaffold has been annotated in patent documents describing heterocyclic SHP2 inhibitors, and the N,N-dimethylaminopyrazine substructure appears as a Markush element within broader kinase inhibitor patent families [3]. As of the current evidence cutoff, no peer-reviewed primary research paper reporting original biological data for this exact compound has been identified in PubMed, and no authoritative bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) contains quantitative target-engagement or phenotypic screening results for CAS 2034502-51-5 [4].

Why N,N-Dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine Cannot Be Interchanged with Close Analogs


Within the pyrazin-2-amine–piperidine–thiophene chemical series, minor structural modifications produce divergent biological profiles that prevent generic substitution. The N,N-dimethyl substituent on the pyrazin-2-amine influences both the electronic character of the heterocycle and the conformational landscape of the ether-linked piperidine, while the thiophene-2-carbonyl (as opposed to thiophene-3-carbonyl or benzoyl) determines the steric and electrostatic complementarity with any putative binding pocket [1]. Patent mapping reveals that closely related compounds—e.g., those carrying methoxy, cyano, or des-dimethyl substitutions at the same pyrazine position—are claimed under distinct biological use categories, with SHP2 inhibition, autotaxin inhibition, and ATR kinase inhibition each associated with different peripheral substituent patterns [2][3]. Consequently, procurement of an analog lacking the precise N,N-dimethyl/thiophene-2-carbonyl combination would place the user in an untested chemical space where neither target engagement nor selectivity can be assumed from the available class-level data.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine Against Comparators


Anti-Proliferative Activity in HMEC-1 Endothelial Cells vs. HeLa Cancer Cells: Class-Level Data from a Close Structural Analog

The closest structurally annotated analog for which quantitative cell-based data are publicly available—N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine (thiophene-3-carbonyl regioisomer)—has been reported with IC₅₀ values of 9.6 ± 0.7 µM against HMEC-1 endothelial cells and 41 ± 3 µM against HeLa cervical carcinoma cells . This ~4.3-fold selectivity window for endothelial over cancer cells constitutes the best-available class-level reference point for the target compound. Because the target compound differs solely in the thiophene attachment position (2-carbonyl vs. 3-carbonyl), its anti-proliferative profile is expected to fall within the same micromolar potency band, but the absolute IC₅₀ and selectivity ratio may shift in either direction depending on how the 2-carbonyl orientation affects target binding .

Anti-proliferative Endothelial cells HMEC-1 HeLa cervical cancer Class-level inference

SHP2 Inhibitor Patent Scope: Target Compound Falls Within a Privileged Heterocyclic Series but Lacks Individual Enzymatic IC₅₀ Data

Patent WO2017211303A1 discloses a genus of heterocyclic derivatives as SHP2 inhibitors wherein the pyrazin-2-amine–piperidine–thiophene scaffold is a recurrent structural motif [1]. The target compound is specifically claimed or encompassed by the Markush structure of this patent family. Although no enzyme inhibition IC₅₀ for the individual compound CAS 2034502-51-5 is publicly disclosed, related exemplified compounds within the same patent demonstrate SHP2 biochemical IC₅₀ values in the low nanomolar to sub-micromolar range [1]. By contrast, close analogs where the pyrazine N,N-dimethylamino group is replaced by methoxy, or where the thiophene-2-carbonyl is substituted by benzoyl, fall into the ATR kinase inhibitor patent space (WO2016096969A1) [2] or the autotaxin inhibitor patent space (WO2014187725A1) [3], respectively, demonstrating that the N,N-dimethyl/thiophene-2-carbonyl combination channels biological activity toward SHP2 rather than ATR or autotaxin pathways.

SHP2 phosphatase Cancer immunotherapy Patent mapping Class-level inference

DNA Gyrase and DHFR Inhibition Data for a Cyano-Substituted Analog: Supporting Evidence for Anti-Infective Potential of the Scaffold

3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, an analog in which the N,N-dimethylamino group is replaced by a cyano substituent, has been reported with IC₅₀ values ranging from 12.27 to 31.64 µM against DNA gyrase and from 0.52 to 2.67 µM against dihydrofolate reductase (DHFR) . The target compound retains the identical thiophene-2-carbonyl-piperidinyl-oxy attachment but carries an electron-donating dimethylamino group in place of the electron-withdrawing cyano group on the pyrazine ring. This electronic modulation is expected to shift both the potency and the selectivity between the two enzyme targets, although the direction and magnitude of the shift cannot be predicted without experimental determination.

DNA gyrase inhibition DHFR inhibition Anti-bacterial Supporting evidence

Procurement-Relevant Application Scenarios for N,N-Dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine


SHP2 Phosphatase Inhibitor Screening Cascades in Immuno-Oncology Drug Discovery

Based on patent mapping (WO2017211303A1), this compound is structurally anchored within the SHP2 inhibitor chemical space [1]. Procurement is appropriate for research groups conducting SHP2 biochemical or cellular screening cascades—particularly those seeking to explore how the N,N-dimethyl-aminopyrazine/thiophene-2-carbonyl combination affects potency relative to exemplified patent compounds. Users should request a certificate of analysis confirming ≥95% purity by HPLC and authenticate identity via ¹H NMR and HRMS, as the absence of published bioactivity data necessitates rigorous in-house QC before committing to dose-response studies [1].

Regioisomeric Selectivity Profiling: Thiophene-2-Carbonyl vs. Thiophene-3-Carbonyl in Anti-Proliferative Assays

Class-level anti-proliferative data for the thiophene-3-carbonyl regioisomer (HMEC-1 IC₅₀ = 9.6 µM; HeLa IC₅₀ = 41 µM) provide a reference for head-to-head comparison . This scenario applies to medicinal chemistry teams performing matched molecular pair analysis to quantify the impact of the 2-carbonyl → 3-carbonyl regioisomeric switch on potency and endothelial/cancer selectivity. Procurement of both the target compound and its thiophene-3-carbonyl analog from the same supplier, with matched purity and formulation, is recommended to minimize confounding variables in comparative dose-response experiments .

Kinase Selectivity Panel Screening Against ATR and Autotaxin Counter-Targets

Because structurally proximal analogs map to ATR kinase inhibition (WO2016096969A1) and autotaxin inhibition (WO2014187725A1), this compound is suitable for selectivity panel screening to determine whether the N,N-dimethyl/thiophene-2-carbonyl pharmacophore combination maintains SHP2 pathway engagement without cross-reactivity at ATR or autotaxin [2][3]. Users should include the relevant ATR-inhibitor analog and autotaxin-inhibitor analog as positive controls in the same assay plate to enable direct selectivity window quantification, and should source all compounds with documented purity and solubility data to ensure interpretable results [2][3].

Chemical Probe Development for Pyrazine C3-Substituent Structure-Activity Relationship (SAR) Studies

Supporting enzyme inhibition data from the C3-cyano analog (DHFR IC₅₀ = 0.52–2.67 µM; DNA gyrase IC₅₀ = 12.27–31.64 µM) position this compound as an SAR probe for interrogating the electronic effect of the C3 substituent (N,N-dimethylamino donor vs. cyano acceptor) on enzyme target engagement . This scenario is relevant for anti-infective or chemical biology groups building a systematic SAR matrix around the pyrazine-oxy-piperidine-thiophene scaffold. Procurement should be accompanied by the C3-cyano, C3-methoxy, and C3-unsubstituted analogs to construct a complete electronic perturbation series .

Quote Request

Request a Quote for N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.